molecular formula C14H28N2 B12068050 (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine

(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine

Cat. No.: B12068050
M. Wt: 224.39 g/mol
InChI Key: RBTRBMZOEPVUSC-UHFFFAOYSA-N
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Description

The compound "(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine" is a tertiary amine featuring three distinct substituents:

  • Cyclohexylmethyl group: A cyclohexane ring linked via a methylene bridge, contributing hydrophobicity and conformational rigidity.
  • Methyl group: A simple alkyl substituent that enhances steric bulk and modulates electronic properties.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-cyclohexyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine

InChI

InChI=1S/C14H28N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h13-15H,2-12H2,1H3

InChI Key

RBTRBMZOEPVUSC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves the reaction of piperidine derivatives with cyclohexylmethyl and methyl groups. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications and Receptor Affinity

The biological activity of piperidine derivatives is highly dependent on substituent patterns. Key comparisons include:

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
  • Structure : Contains a piperazine core (two nitrogen atoms) with a nitrobenzyl-piperidine substituent and a 2-methoxyphenyl group.
  • Activity : Exhibits high dopamine D2 receptor affinity (Ki = 12 nM) due to interactions with both orthosteric and allosteric binding sites .
  • Contrast : The target compound lacks the nitrobenzyl and methoxyphenyl groups, which are critical for D2 receptor binding in this analog. Its cyclohexylmethyl group may instead favor interactions with lipid-rich CNS tissues.
Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
  • Structure : Features a sterically hindered piperidine (2,2,6,6-tetramethyl) and a cyclohexyl group.
  • Activity : Used in medicinal chemistry for antioxidant or anti-inflammatory applications due to steric protection of the amine .
  • Contrast : The target compound’s unmodified piperidine ring and methyl group may enhance metabolic stability compared to the tetramethylated analog.
1-Acetylpiperidin-4-amine
  • Structure: Piperidine with an acetylated amine and a free amino group.
  • Activity : The acetyl group improves solubility but reduces CNS penetration due to increased polarity .
  • Contrast : The target compound’s tertiary amine and hydrophobic substituents likely enhance blood-brain barrier permeability.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Substituents
Target Compound 238.39 g/mol 3.8 Low Cyclohexylmethyl, methyl, piperidinyl
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 465.52 g/mol 4.2 Moderate Nitrobenzyl, methoxyphenyl, piperazine
Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine 238.41 g/mol 4.5 Low Tetramethyl-piperidine, cyclohexyl
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine 218.32 g/mol 1.2 High Cyclopropylsulfonyl, piperidinyl
  • Key Trends :
    • Lipophilicity : The target compound’s logP (3.8) balances CNS penetration and solubility better than the highly lipophilic tetramethyl-piperidine analog (logP 4.5) .
    • Solubility : Sulfonyl or acetyl groups (e.g., ) increase water solubility but reduce membrane permeability.

Therapeutic Potential and Patent Landscape

  • Dopamine Receptor Targeting : Piperazine analogs (e.g., ) are prioritized for psychiatric disorders, while the target compound’s structure may favor sigma-1 or opioid receptor modulation.
  • Patent Activity : European patents (e.g., ) highlight piperidine derivatives for oncology and inflammation, suggesting the target compound could be optimized for similar applications.

Biological Activity

The compound (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Enzyme Inhibition : Notably as acetylcholinesterase (AChE) and urease inhibitors.
  • Anticancer Properties : Potential in inhibiting cancer cell proliferation.

Antibacterial Activity

Recent studies have shown that piperidine derivatives, including those similar to (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine, demonstrate significant antibacterial activity. For instance, a series of synthesized compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition, with some compounds achieving IC50 values as low as 2.14 µM .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17
7oStaphylococcus aureus1.13

Enzyme Inhibition

Piperidine derivatives are also known for their enzyme inhibitory effects. The compound under review has been evaluated for its ability to inhibit AChE and urease, both critical targets in pharmacotherapy.

Table 2: Enzyme Inhibition Potency

EnzymeCompound IDIC50 (µM)
Acetylcholinesterase (AChE)7p6.28
Urease7v2.39

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting neurological disorders and gastrointestinal conditions.

Anticancer Activity

The anticancer properties of piperidine derivatives have been explored extensively. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and DNA damage.

Case Study: Anticancer Effects

In a recent study on piperidine derivatives, compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results showed significant dose-dependent inhibition of cell proliferation:

  • PC3 Cells : IC50 values ranged from 26.43 µM to 40.1 µM over different time points.
  • DU145 Cells : Exhibited higher IC50 values indicating lower sensitivity compared to PC3 cells .

The mechanism through which (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine exerts its biological effects is multifaceted:

  • Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
  • Enzyme Inhibition : Compounds interact with the active sites of enzymes like AChE and urease, preventing substrate binding.
  • Cytotoxic Mechanism : Induction of apoptosis through oxidative stress and DNA damage pathways.

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